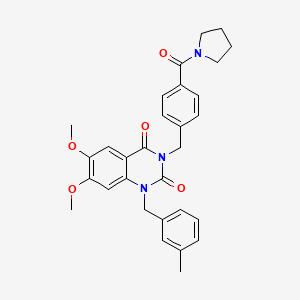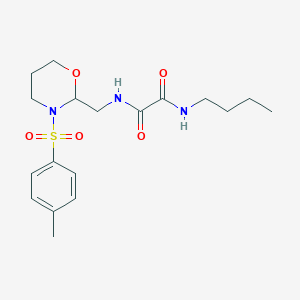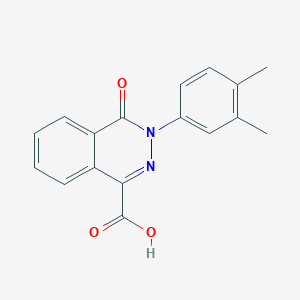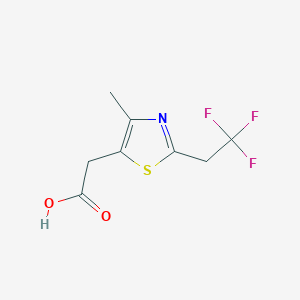![molecular formula C20H18Cl2O3 B2730040 4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate CAS No. 298215-30-2](/img/structure/B2730040.png)
4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate” is a chemical compound with the molecular formula C20H18Cl2O3 . It has an average mass of 377.261 Da and a monoisotopic mass of 376.063293 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate” include its molecular formula (C20H18Cl2O3), average mass (377.261 Da), and monoisotopic mass (376.063293 Da) .Scientific Research Applications
Catalytic and Acylation Applications
- Zinc perchlorate hexahydrate [Zn(ClO4)2·6H2O] as an Acylation Catalyst : This compound acts as a highly efficient catalyst for acylation of electron-deficient phenols, sterically hindered alcohols, and amines. It is particularly effective for phenols like 2,4-dinitrophenol, which is structurally related to 2,4-dichlorophenol, a component of the chemical . This suggests potential uses in the synthesis of complex organic compounds (Shivani, Gulhane, & Chakraborti, 2007).
Environmental Applications
- Oxidative Degradation of Aquatic Organic Pollutants : Research shows the effectiveness of certain metal compounds in degrading aquatic pollutants like 4-chlorophenol. This indicates potential environmental applications for the subject compound, given its structural similarity to chlorophenol derivatives (Bokare & Choi, 2009).
Synthesis of Pharmaceutical and Organic Compounds
- Synthesis of (R)-3-Hydroxy-3-Phenyloxindoles and (R)-Benzylic Acids : The compound’s structural similarity to chlorophenyl groups, as used in this research, suggests its potential utility in synthesizing complex organic and pharmaceutical compounds (Barroso et al., 2004).
Photocatalysis and Photochemistry
- Triplet Reactivity Studies : The study of phenyl-t-butylketone (pivalophenone) under laser flash photolysis provides insights into the triplet reactivity of similar compounds. This research could inform the use of the compound in photochemical reactions (Naito & Schnabel, 1979).
Advanced Material Synthesis
- Synthesis of Novel Polyimides : Studies on the synthesis of polyimides using 4-amino-2-chlorophenyl derivatives suggest potential applications in developing advanced materials with specific properties such as high thermal stability and low dielectric constants (Chern, Twu, & Chen, 2009).
Water Treatment Technologies
- Oxidative Transformation in Water Treatment : The transformation of chlorophene and similar compounds by manganese oxides in water treatment processes indicates potential applications in environmental remediation and water purification technologies (Zhang & Huang, 2003).
properties
IUPAC Name |
[4-[(Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O3/c1-20(2,3)19(24)25-16-9-5-14(6-10-16)18(23)11-7-13-4-8-15(21)12-17(13)22/h4-12H,1-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZXFOVWVUPRIU-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Propyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2729957.png)
![N-(3,4-dichlorophenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2729959.png)
![ethyl 4-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2729962.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2729964.png)
![3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729966.png)


![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2729969.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)




